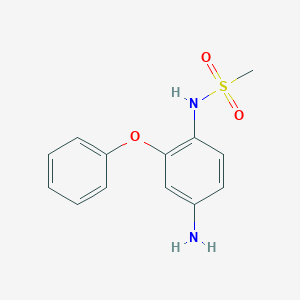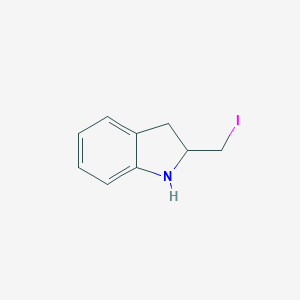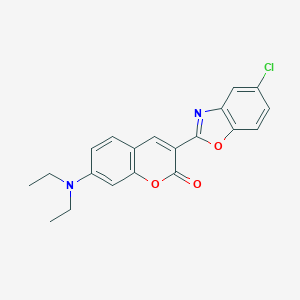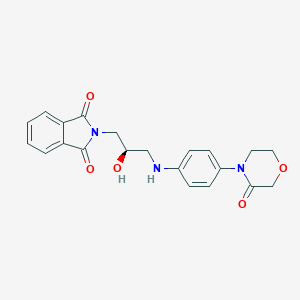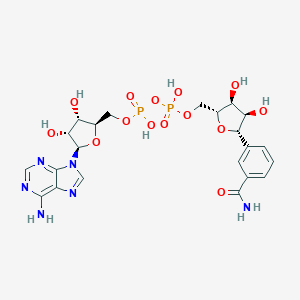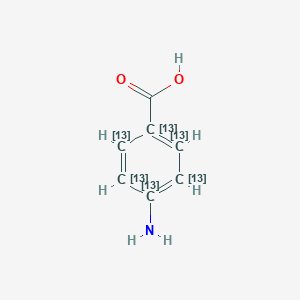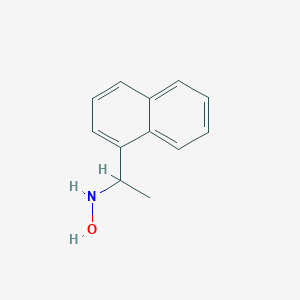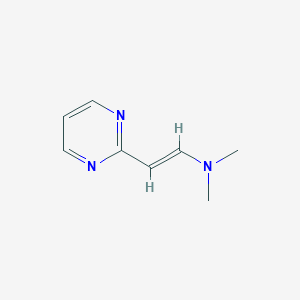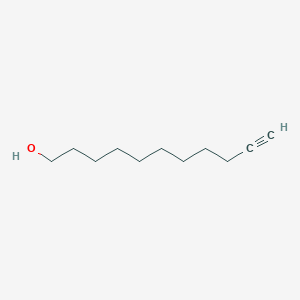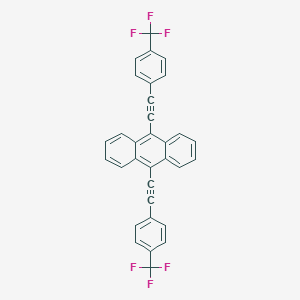
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene (abbreviated as TPE-TPA) is a fluorescent organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene is based on its unique electronic and photophysical properties, which are derived from its conjugated structure and fluorophore groups. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can undergo efficient intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes, which result in its strong fluorescence emission and sensitivity to various environmental factors, such as polarity, viscosity, and temperature.
Effets Biochimiques Et Physiologiques
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been shown to have low toxicity and good biocompatibility, which make it a promising candidate for various biological applications. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has also been used as a biosensor for detecting various biological molecules, such as DNA, RNA, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its high sensitivity, selectivity, and versatility. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be easily incorporated into various experimental systems, such as cells, tissues, and organisms, and can provide real-time and non-invasive monitoring of various biological processes. The limitations of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its potential photobleaching, quenching, and interference with other fluorescent probes.
Orientations Futures
The future directions of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene research include the development of new synthetic methods for 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene derivatives with improved properties, such as solubility, stability, and selectivity. The future directions also include the exploration of new applications of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in various fields of scientific research, such as medicine, environmental science, and energy. Finally, the future directions include the integration of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene with other advanced technologies, such as nanotechnology, microfluidics, and artificial intelligence, for the development of new and innovative research tools.
Méthodes De Synthèse
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be synthesized through a multi-step reaction process involving the coupling of 9,10-dibromoanthracene with 4-(trifluoromethyl)phenylacetylene, followed by the Sonogashira coupling reaction with 4-(trimethylsilyl)phenylacetylene, and finally deprotection of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
Applications De Recherche Scientifique
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been extensively studied for its potential applications in various fields of scientific research, including material science, chemistry, and biology. In material science, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for sensing various analytes, such as metal ions, pH, and temperature. In chemistry, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles. In biology, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins.
Propriétés
Numéro CAS |
156301-66-5 |
|---|---|
Nom du produit |
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene |
Formule moléculaire |
C32H16F6 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
9,10-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C32H16F6/c33-31(34,35)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(36,37)38/h1-12,15-18H |
Clé InChI |
GMZYKAVEXOFFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
Synonymes |
9,10-BIS(4-TRIFLUOROMETHYLPHENYLETHYNYL)ANTHRACENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



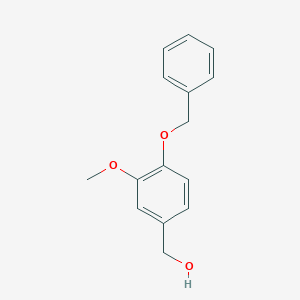
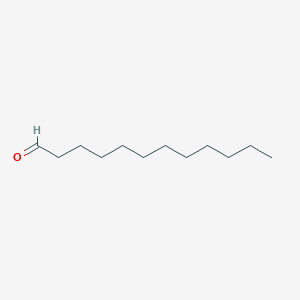
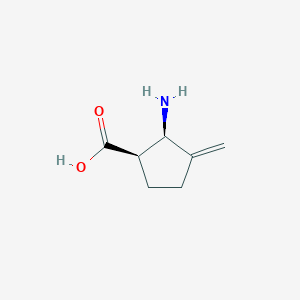
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
